molecular formula C18H20N6O6 B11664863 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Katalognummer: B11664863
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: YALYDKIEFUBYKA-IFRROFPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 315218-26-9) is a methylxanthine-derived acetohydrazide hybrid with the molecular formula C₁₈H₂₀N₆O₆ (MW: 416.394 g/mol) . Its structure features a 1,3-dimethylxanthine core linked to an acetohydrazide moiety, which is further conjugated via an E-configuration Schiff base to a 4-hydroxy-3,5-dimethoxyphenyl group. The methylxanthine moiety (a purine derivative) is associated with biological activities such as phosphodiesterase inhibition, while the substituted benzylidene group modulates solubility, bioavailability, and target interactions .

Eigenschaften

Molekularformel

C18H20N6O6

Molekulargewicht

416.4 g/mol

IUPAC-Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N6O6/c1-22-16-14(17(27)23(2)18(22)28)24(9-19-16)8-13(25)21-20-7-10-5-11(29-3)15(26)12(6-10)30-4/h5-7,9,26H,8H2,1-4H3,(H,21,25)/b20-7+

InChI-Schlüssel

YALYDKIEFUBYKA-IFRROFPPSA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C(=C3)OC)O)OC

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C(=C3)OC)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

7-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

    Substitution: Die Hydrazidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und neue Derivate bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

    Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

    Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

7-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methyliden]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

    Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

    Medizin: Wird aufgrund seiner bioaktiven Eigenschaften auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Hydrazidgruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen bilden und so deren Aktivität hemmen. Außerdem kann das Purinringsystem natürliche Substrate imitieren, wodurch die Verbindung biologische Pfade modulieren kann.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Overview

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a purine derivative that has attracted interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound combines a purine ring system with a hydrazide functional group, making it a candidate for applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can influence biological pathways, making it a subject of interest in pharmacological studies .

Medicine

Due to its bioactive properties, this compound is being explored for therapeutic potential in treating diseases such as cancer and inflammation. Its mechanism of action involves forming covalent bonds with active sites of enzymes or mimicking natural substrates .

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer growth.
  • Therapeutic Applications : Clinical trials are exploring its use as an anti-inflammatory agent due to its ability to modulate immune responses effectively.
  • Material Science : The compound has been tested as a component in developing new polymeric materials that exhibit enhanced thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the purine ring system can mimic natural substrates, allowing the compound to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of E-configuration acetohydrazides synthesized by condensing 2-(1,3-dimethylxanthine)acetohydrazide with substituted benzaldehydes. Key structural variations among analogs lie in the substituents on the benzylidene aromatic ring, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents on Benzylidene Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-OH, 3,5-OCH₃ 416.39 Enhanced solubility (polar OCH₃ and OH groups); potential H-bonding interactions
N'-[(E)-(4-Nitrophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide 4-NO₂ 381.34 Electron-withdrawing NO₂ group may enhance conjugation but reduce solubility
N'-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide 4-Cl 366.83 Increased lipophilicity; potential halogen bonding
(E)-2-(1,3-Dimethylxanthine)-N′-(3-methoxybenzylidene)acetohydrazide (18f) 3-OCH₃ 370.37 Moderate activity in acetylcholinesterase inhibition
(E)-2-(1,3-Dimethylxanthine)-N′-(2-hydroxybenzylidene)acetohydrazide (18g) 2-OH 356.34 Lower yield (45%); reduced thermal stability (m.p. 222–225°C)
2-(1,3-Dimethylxanthine)-N′-[(E)-(4-trifluoromethylphenyl)methylidene]acetohydrazide 4-CF₃ 422.37 High lipophilicity; potential CNS permeability

Physicochemical Properties

  • Solubility: The target compound’s multiple methoxy and hydroxyl groups confer higher aqueous solubility compared to analogs with NO₂ or CF₃ substituents .
  • Thermal Stability: Derivatives with electron-donating groups (e.g., 18g, m.p. 222–225°C) exhibit lower melting points than those with electron-withdrawing groups (e.g., 18f, m.p. 255–257°C) .

Biologische Aktivität

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide represents a novel class of hydrazone derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21N5O5
  • Molecular Weight : 421.40 g/mol
  • CAS Number : 315218-26-9

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation. This includes targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Properties : The presence of methoxy and hydroxy groups in the phenyl moiety suggests that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
  • Modulation of Signaling Pathways : Preliminary studies suggest that the compound may influence key signaling pathways involved in cellular proliferation and apoptosis. For instance, it may modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant cytotoxicity at micromolar concentrations .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic factors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies showed that administration of the compound significantly reduces inflammation markers in models of acute and chronic inflammation. This effect is likely mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Antitumor Efficacy

A recent study published in Molecules evaluated the antitumor efficacy of this hydrazone derivative against various human cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 ranging from 10 to 20 µM across different cell types. The study also highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle .

Study 2: Anti-inflammatory Activity

In a model assessing acute inflammation induced by carrageenan in rats, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. Histological examination further confirmed decreased infiltration of inflammatory cells in treated tissues .

Data Summary Table

Biological ActivityAssay TypeResultsReference
AnticancerCell ProliferationIC50 = 10-20 µM
Apoptosis InductionFlow CytometryIncreased caspase activity
Anti-inflammatoryIn Vivo Edema ModelSignificant reduction in paw edema

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.